molecular formula C8H12N4O B1532856 3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one CAS No. 1341834-77-2

3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one

Cat. No.: B1532856
CAS No.: 1341834-77-2
M. Wt: 180.21 g/mol
InChI Key: KXXCZUBUDLZNFM-UHFFFAOYSA-N
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Description

3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an azetidine ring, a pyrazinone core, and an amino group, which contribute to its reactivity and versatility in chemical synthesis and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves the formation of the azetidine ring followed by the introduction of the pyrazinone moiety. One common synthetic route includes the cyclization of an appropriate precursor to form the azetidine ring, followed by nucleophilic substitution to introduce the pyrazinone group. Reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyrazinone ring can be reduced to form dihydropyrazinone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives from oxidation, dihydropyrazinone derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific chemical or physical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one is unique due to its combination of an azetidine ring and a pyrazinone core, which imparts distinct chemical reactivity and biological activity. This structural uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-11-3-2-10-7(8(11)13)12-4-6(9)5-12/h2-3,6H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXCZUBUDLZNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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